molecular formula C32H20N8Na16O14S4+12 B14472389 hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate CAS No. 72017-89-1

hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B14472389
CAS No.: 72017-89-1
M. Wt: 1236.7 g/mol
InChI Key: ZHURKQHMRWEROY-UHFFFAOYSA-J
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Description

Hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. These compounds are widely used in various industries, including textiles, printing, and pharmaceuticals, due to their ability to impart vivid colors to materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is often purified through crystallization or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The azo groups can be reduced to amines under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.

Scientific Research Applications

Hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in the study of reaction mechanisms involving azo compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of dyes for textiles, inks, and plastics.

Mechanism of Action

The mechanism of action of hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate involves its interaction with molecular targets through its azo groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular redox states and signaling pathways.

Comparison with Similar Compounds

Hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate can be compared to other azo dyes such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Direct Blue 1: Employed in the textile industry for dyeing fabrics.

The uniqueness of this compound lies in its specific structural features and the resulting properties, such as its color intensity and stability under various conditions.

Properties

CAS No.

72017-89-1

Molecular Formula

C32H20N8Na16O14S4+12

Molecular Weight

1236.7 g/mol

IUPAC Name

hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H24N8O14S4.16Na/c33-23-13-21(55(43,44)45)9-15-11-25(57(49,50)51)29(31(41)27(15)23)39-37-19-5-1-17(2-6-19)35-36-18-3-7-20(8-4-18)38-40-30-26(58(52,53)54)12-16-10-22(56(46,47)48)14-24(34)28(16)32(30)42;;;;;;;;;;;;;;;;/h1-14,41-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;;;;;;;;;;;/q;16*+1/p-4

InChI Key

ZHURKQHMRWEROY-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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